molecular formula C9H12N2O2 B7935228 2-(Aminooxy)-N-benzylacetamide

2-(Aminooxy)-N-benzylacetamide

Cat. No.: B7935228
M. Wt: 180.20 g/mol
InChI Key: ACXJGXQYBPFOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminooxy)-N-benzylacetamide is a chemical compound characterized by the presence of an aminooxy group attached to a benzylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-N-benzylacetamide typically involves the reaction of benzylamine with an aminooxy reagent. One common method includes the use of aminooxyacetic acid derivatives, which react with benzylamine under mild conditions to form the desired product. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or p-phenylenediamine derivatives to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminooxy)-N-benzylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxime Derivatives: Formed through the reaction of the aminooxy group with aldehydes or ketones.

    Reduced Aminooxy Compounds: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-N-benzylacetamide involves the reactivity of the aminooxy group. This group can form stable oxime bonds with carbonyl compounds, making it useful in bioconjugation and labeling techniques. The molecular targets include aldehydes and ketones, which react with the aminooxy group to form stable oxime linkages .

Comparison with Similar Compounds

Uniqueness: 2-(Aminooxy)-N-benzylacetamide is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability and functional properties of the benzylacetamide moiety. This combination makes it particularly useful in applications requiring stable and specific bioconjugation .

Properties

IUPAC Name

2-aminooxy-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-13-7-9(12)11-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXJGXQYBPFOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminooxy)-N-benzylacetamide
Reactant of Route 2
Reactant of Route 2
2-(Aminooxy)-N-benzylacetamide
Reactant of Route 3
2-(Aminooxy)-N-benzylacetamide
Reactant of Route 4
2-(Aminooxy)-N-benzylacetamide
Reactant of Route 5
Reactant of Route 5
2-(Aminooxy)-N-benzylacetamide
Reactant of Route 6
2-(Aminooxy)-N-benzylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.